Atto Thio12
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Overview
Description
Atto Thio12: is a fluorescent dye closely related to the well-known rhodamines. It is characterized by a high yield of triplet formation and moderate hydrophilicity. After coupling to a substrate, the dye carries a net electrical charge of +1. In solution, its fluorescence can be efficiently excited in the range of 560 - 590 nm .
Preparation Methods
Synthetic Routes and Reaction Conditions: : Atto Thio12 can be synthesized through various chemical reactions involving the coupling of the dye to different substrates. The dye is available in different derivatives such as NHS-ester, maleimide, and phalloidin . The preparation of labeling solutions involves dissolving the dye in anhydrous and amine-free solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .
Industrial Production Methods: : Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The dye is then purified and formulated into different derivatives for various applications .
Chemical Reactions Analysis
Types of Reactions: : Atto Thio12 undergoes various chemical reactions, including coupling reactions with biomolecules such as DNA, RNA, and proteins . The dye can be activated at the carboxy group for coupling purposes .
Common Reagents and Conditions: : Common reagents used in the reactions involving this compound include NHS-esters and maleimides. The reactions are typically carried out in anhydrous and amine-free solvents like DMF or DMSO .
Major Products: : The major products formed from these reactions are labeled biomolecules, which can be used for various scientific research applications .
Scientific Research Applications
Atto Thio12 has a wide range of scientific research applications, including:
Chemistry: Used as a fluorescent label for studying molecular interactions and dynamics.
Biology: Employed in fluorescence microscopy to investigate the distribution of biomolecules within cells.
Medicine: Utilized in diagnostic assays and imaging techniques to detect specific biomolecules.
Industry: Applied in the development of high-sensitivity detection methods for various analytical applications.
Mechanism of Action
The mechanism of action of Atto Thio12 involves its ability to form triplet states with high efficiency. This property makes it suitable for applications such as Förster Resonance Energy Transfer (FRET) and Electron Paramagnetic Resonance (EPR) spectroscopy . The dye’s fluorescence can be excited efficiently in the range of 560 - 590 nm, making it useful for various fluorescence-based techniques .
Comparison with Similar Compounds
Atto Thio12 is spectrally similar to other fluorescent dyes such as Alexa Fluor 568, TF4 (Tide Fluor 4), Texas Red, and ROX (carboxy-X-rhodamine) . its high yield of triplet formation and moderate hydrophilicity make it unique and suitable for specific applications where these properties are advantageous .
Similar Compounds
- Alexa Fluor 568
- TF4 (Tide Fluor 4)
- Texas Red
- ROX (carboxy-X-rhodamine)
This compound stands out due to its high triplet formation yield and moderate hydrophilicity, making it a valuable tool in various scientific research fields .
Properties
Molecular Formula |
C29H32ClN3O7S |
---|---|
Molecular Weight |
602.1 g/mol |
IUPAC Name |
[9-[2-[3-carboxypropyl(methyl)carbamoyl]phenyl]-6-(dimethylamino)thioxanthen-3-ylidene]-dimethylazanium;perchlorate |
InChI |
InChI=1S/C29H31N3O3S.ClHO4/c1-30(2)19-12-14-23-25(17-19)36-26-18-20(31(3)4)13-15-24(26)28(23)21-9-6-7-10-22(21)29(35)32(5)16-8-11-27(33)34;2-1(3,4)5/h6-7,9-10,12-15,17-18H,8,11,16H2,1-5H3;(H,2,3,4,5) |
InChI Key |
CNHBWUJLSIHMSI-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3S2)C4=CC=CC=C4C(=O)N(C)CCCC(=O)O.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
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